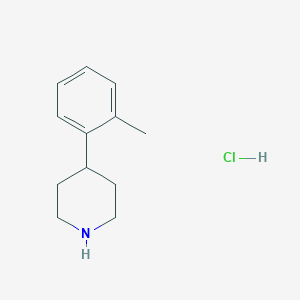

4-(2-Methylphenyl)piperidine hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

4-(2-methylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEPFWNSLTXXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620368 | |

| Record name | 4-(2-Methylphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82212-02-0 | |

| Record name | 4-(2-Methylphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methylphenyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Context and Significance of 4 2 Methylphenyl Piperidine Hydrochloride

Overview of Piperidine (B6355638) Derivatives in Medicinal Chemistry

Piperidine, a six-membered heterocyclic amine containing one nitrogen atom, constitutes a fundamental scaffold in organic chemistry and is a highly prevalent structural motif in both natural products and synthetic pharmaceuticals. Piperidine-containing compounds are critical synthetic building blocks for drug design and are integral to a substantial portion of the pharmaceutical industry fishersci.nonih.gov. Over 7,000 piperidine-related publications were recorded within a recent five-year period, underscoring their ongoing relevance in scientific literature fishersci.no.

These derivatives are found in over twenty classes of pharmaceuticals and various alkaloids, demonstrating their remarkable versatility nih.gov. The diverse pharmacological applications of piperidine derivatives include, but are not limited to, anticancer, antidiabetic, antimicrobial, anti-inflammatory, anti-Alzheimer, antiparasitic, and antipsychotic agents, as well as their role as opioid agonists fishersci.nochem960.comidrblab.netuni.lu. For instance, drugs like Alogliptin, used in antidiabetic therapy, contain a piperidine moiety chem960.com. The chiral nature of many piperidine scaffolds is also recognized as crucial for influencing their physicochemical properties, potency, selectivity, and pharmacokinetic profiles, making stereochemistry a significant aspect of their design uni.lu.

The synthesis of piperidine derivatives has seen considerable advancements, with methodologies focusing on shortening synthesis steps and employing efficient reactions such as multicomponent cascade reactions, reductive amination, and the hydrogenation of pyridines fishersci.no.

Historical Development and Prior Research on Phenylpiperidine Analogues

Phenylpiperidine analogues represent a significant subclass of piperidine derivatives, characterized by a phenyl group attached to the piperidine ring. The historical development of this class is closely intertwined with the search for potent pharmacological agents, particularly in the realm of analgesia and neuropharmacology.

A prominent example is pethidine (also known as meperidine), a synthetic opioid analgesic of the phenylpiperidine class, first synthesized in 1938 fishersci.pt. Pethidine served as a prototype for a large family of analgesics, including pethidine 4-phenylpiperidines like piminodine and anileridine fishersci.pt. Other well-known phenylpiperidine derivatives include potent opioids such as fentanyl, alfentanil, sufentanil, and remifentanil, which are characterized by an aromatic phenyl group directly linked to a piperidine group nih.gov. These compounds highlight the critical role of the phenylpiperidine scaffold in modulating opioid receptor activity.

Beyond opioid activity, phenylpiperidine analogues have also been investigated for their dopaminergic effects, with some compounds showing potential as antipsychotics, such as aripiprazole (B633) and bifeprunox, which feature a phenylpiperazine backbone but relate structurally in their interaction with dopamine (B1211576) receptors. Prior research indicates that the specific positioning and nature of substituents on the phenyl and piperidine rings significantly influence the chemical reactivity and biological activity of these compounds. Structural variations, such as the placement of methyl or methoxy (B1213986) groups on the phenyl ring, can dictate interactions with molecular targets, providing insights into their therapeutic potential.

Rationale for Investigating 4-(2-Methylphenyl)piperidine (B1280618) Hydrochloride in Advanced Pharmaceutical Research

The investigation of 4-(2-Methylphenyl)piperidine hydrochloride, despite limited specific detailed research findings in publicly available literature for this exact hydrochloride salt, is justifiable within advanced pharmaceutical research due to its structural characteristics falling within the broadly pharmacologically active phenylpiperidine class. The rationale stems from several key aspects observed in related compounds:

Structural Analogy to Bioactive Compounds: The presence of a methylphenyl group at the 4-position of the piperidine ring positions this compound as an analogue to numerous established drugs and lead compounds. The "2-methylphenyl" moiety introduces specific steric and electronic properties that can influence receptor binding affinity and selectivity. The position of the methyl group (ortho) on the phenyl ring can lead to unique molecular interactions compared to para or meta substitutions, as evidenced by studies on similar derivatives where substituent position profoundly impacts activity uni.lu.

Modulation of Pharmacological Profiles: The piperidine ring is known to impart favorable pharmacokinetic properties, including good membrane permeability and metabolic stability, often due to its basic nitrogen atom and ability to exist in different ionization states uni.lu. The presence of the hydrochloride salt further enhances its solubility and stability, making it suitable for various research and potential pharmaceutical applications.

Exploration of Structure-Activity Relationships (SAR): Investigating this compound contributes to a deeper understanding of SAR within the phenylpiperidine class. By systematically studying compounds with varied phenyl substitutions (e.g., methyl vs. methoxy, and different positional isomers), researchers can elucidate the precise structural requirements for interaction with specific biological targets. This data is crucial for the rational design of new drug candidates with improved potency and selectivity.

Potential for Novel Therapeutic Applications: Given the vast array of therapeutic activities associated with piperidine and phenylpiperidine scaffolds (e.g., CNS activity, enzyme inhibition, receptor modulation), this compound could serve as a valuable lead compound or intermediate for the development of agents targeting various disease states. Its exploration allows for the discovery of unforeseen pharmacological properties, which is a common outcome in drug discovery starting from known pharmacophores.

Synthetic Strategies and Chemical Transformations of 4 2 Methylphenyl Piperidine Hydrochloride

Established Methodologies for Piperidine (B6355638) Ring Formation

The construction of the piperidine ring is a foundational aspect of synthesizing 4-(2-Methylphenyl)piperidine (B1280618) hydrochloride. Various established methods, including reductive amination and cyclization reactions, are employed to create this heterocyclic core.

Reductive Amination Approaches to 4-Phenylpiperidine (B165713) Scaffolds

Reductive amination is a widely utilized and powerful method for the formation of C-N bonds and is particularly effective for synthesizing piperidine derivatives. researchgate.net This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org For the synthesis of 4-phenylpiperidine scaffolds, this often entails the reaction of a 1,5-dicarbonyl compound or a suitable precursor with an amine.

The versatility of this method is enhanced by the availability of various reducing agents that can selectively reduce the iminium ion in the presence of the initial carbonyl group. Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium triacetoxyborohydride is often favored due to its mildness and high selectivity. organic-chemistry.org

A general representation of this approach for a 4-substituted piperidine is the double reductive amination of a 1,5-dicarbonyl compound with an amine, which proceeds through a tandem reaction sequence to form the piperidine ring. researchgate.net

Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization reactions provide another robust pathway to the piperidine core. These methods involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close the six-membered ring. A variety of strategies exist, each with its own advantages in terms of substrate scope and stereochemical control.

Common intramolecular cyclization approaches include:

Nucleophilic Substitution: This involves the cyclization of a linear molecule containing an amine and a suitable leaving group.

Reductive Cyclization: This can be seen in the electroreductive cyclization of an imine with a terminal dihaloalkane, where a radical anion intermediate undergoes nucleophilic attack and subsequent reduction to form the piperidine ring. beilstein-journals.org

Radical Cyclization: This method involves the formation of a radical species that cyclizes to form the piperidine ring. For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can yield 2,4-disubstituted piperidines. The choice of radical initiator and mediator, such as tris(trimethylsilyl)silane (B43935), can significantly influence the diastereoselectivity of the product. organic-chemistry.org

Metal-Catalyzed Cyclizations: Transition metals like rhodium can catalyze C-H activation and coupling reactions that lead to cyclization. For example, a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and reduction, can produce highly substituted tetrahydropyridines. nih.gov

These cyclization strategies offer diverse routes to the piperidine skeleton, which can then be further elaborated to the target compound, 4-(2-Methylphenyl)piperidine hydrochloride. researchgate.net

Regioselective and Stereoselective Synthesis of this compound

Achieving specific regiochemistry and stereochemistry is critical in the synthesis of pharmacologically active molecules. For 4-(2-Methylphenyl)piperidine, which can be considered a disubstituted piperidine if another substituent is present, controlling the spatial arrangement of these groups is paramount.

Diastereoselective Synthesis of 2,4-Disubstituted Piperidines

The synthesis of 2,4-disubstituted piperidines with high diastereoselectivity is a significant challenge that has been addressed through various innovative strategies. The relative orientation of the substituents (cis or trans) can dramatically impact the biological activity of the final compound.

One effective approach involves a palladium-catalyzed Negishi coupling of substituted piperidinylzinc reagents with aryl iodides. This method has demonstrated the ability to produce both cis- and trans-2,4-disubstituted piperidines with high diastereomeric ratios (dr from 95:5 to >99:1) by carefully selecting the starting material. Coupling with a 4-substituted piperidin-2-ylzinc reagent typically yields the cis product, while using a 2-substituted piperidin-4-ylzinc reagent leads to the trans product. thieme-connect.com

Another powerful technique is the radical cyclization of acyclic precursors. The diastereoselectivity of these reactions can be highly dependent on the reagents used. For example, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates with tributyltin hydride generally gives trans piperidines with modest diastereoselectivity (trans/cis ratios of 3:1 to 6:1). However, switching to tris(trimethylsilyl)silane can dramatically enhance the diastereoselectivity, affording ratios up to 99:1 in certain cases. organic-chemistry.org This improvement is attributed to a cascade process that allows for the selective rearrangement of the minor stereoisomer. organic-chemistry.org

The table below summarizes key findings in the diastereoselective synthesis of 2,4-disubstituted piperidines.

| Method | Key Reagents/Catalysts | Typical Diastereoselectivity (dr) | Product Configuration |

| Negishi Coupling | s-BuLi, TMEDA, ZnCl₂, Pd(dba)₂, SPhos/RuPhos | 95:5 to >99:1 | cis or trans depending on starting material |

| Radical Cyclization | Tributyltin hydride (TBTH) | 3:1 to 6:1 | trans |

| Radical Cyclization | Tris(trimethylsilyl)silane (TTMSS) | Up to 99:1 | trans |

| Lithiation/Trapping | Diastereoselective lithiation | - | trans |

| Pyridine Hydrogenation/Epimerization | Hydrogenation followed by base-mediated epimerization | - | cis to trans conversion |

Data sourced from multiple studies on disubstituted piperidine synthesis. organic-chemistry.orgthieme-connect.comrsc.org

Preparation of Specific Isomers and Enantiomers (e.g., Optical Resolution)

The synthesis of single enantiomers of chiral piperidines is crucial for developing selective drug candidates. This can be achieved either by asymmetric synthesis, which creates a specific enantiomer directly, or by resolving a racemic mixture.

Kinetic resolution is a powerful technique for separating enantiomers. This method relies on the differential reaction rates of the enantiomers in a racemic mixture with a chiral catalyst or reagent. For instance, the kinetic resolution of 2-aryl-4-methylenepiperidines can be achieved with high selectivity using n-butyllithium (n-BuLi) and the chiral ligand sparteine. whiterose.ac.ukacs.orgnih.gov This allows for the isolation of enantioenriched starting material and the formation of enantioenriched 2,2-disubstituted products. whiterose.ac.ukacs.orgnih.gov Another approach involves the catalytic kinetic resolution of disubstituted piperidines via enantioselective acylation using chiral hydroxamic acids, which has shown practical selectivity factors (s up to 52). nih.govethz.ch

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylates can produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. acs.org These intermediates can then be reduced to the corresponding enantioenriched 3-arylpiperidines. acs.org Similarly, asymmetric copper-catalyzed cyclizative aminoboration has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivities. doaj.org

The table below highlights different approaches to obtaining specific isomers and enantiomers of substituted piperidines.

| Method | Approach | Key Reagents/Catalysts | Outcome |

| Kinetic Resolution | Asymmetric Deprotonation | n-BuLi, sparteine | Enantioenriched 2-aryl-4-methylenepiperidines |

| Kinetic Resolution | Enantioselective Acylation | Chiral hydroxamic acids, NHC | Enantioenriched disubstituted piperidines |

| Asymmetric Synthesis | Reductive Heck Reaction | Rh-catalyst, chiral ligand | Enantioenriched 3-arylpiperidines |

| Asymmetric Synthesis | Cyclizative Aminoboration | Cu-catalyst, (S,S)-Ph-BPE | Enantioenriched 2,3-cis-disubstituted piperidines |

Data compiled from studies on the enantioselective synthesis of piperidine derivatives. whiterose.ac.uknih.govethz.chacs.orgdoaj.org

Post-Synthetic Derivatization and Functionalization of the Piperidine Core

Once the 4-(2-Methylphenyl)piperidine core is synthesized, it can be further modified to explore structure-activity relationships or to attach it to other molecular fragments. These modifications can occur at the piperidine nitrogen or at one of the carbon atoms of the ring.

N-Functionalization is the most common derivatization strategy. The secondary amine of the piperidine ring is a nucleophilic site that can readily undergo reactions such as:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

N-Arylation: Coupling with aryl halides, often using palladium or copper catalysts.

N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

C-H Functionalization represents a more advanced and efficient strategy for derivatization, as it allows for the direct modification of C-H bonds without the need for pre-functionalized substrates. While challenging, methods for the site-selective C-H functionalization of piperidines are emerging. nih.govnih.gov Rhodium-catalyzed C-H insertion reactions, for example, can be directed to specific positions (C2, C3, or C4) by carefully choosing the catalyst and the nitrogen protecting group. nih.govnih.govresearchgate.net For instance, C-H functionalization of N-Boc-piperidine can be directed to the C2 position, while other catalyst and protecting group combinations can favor functionalization at the C4 position. nih.govnih.gov

Photoredox catalysis has also been employed for the highly diastereoselective α-amino C–H arylation of substituted piperidines. chemrxiv.org This method allows for the introduction of aryl groups at the carbon adjacent to the nitrogen atom.

These derivatization strategies provide a powerful toolkit for medicinal chemists to generate libraries of 4-(2-Methylphenyl)piperidine analogues for biological screening.

Pharmacological Characterization and Elucidation of Mechanism of Action for 4 2 Methylphenyl Piperidine Hydrochloride

Ligand Binding Studies and Receptor Interaction Profiling

The pharmacological profile of 4-(2-Methylphenyl)piperidine (B1280618) hydrochloride is defined by its interactions with various neurotransmitter receptors. This section details the binding affinities and functional properties of the compound at several key central nervous system targets.

Assessment of Dopamine (B1211576) Receptor (e.g., D2) Affinity and Selectivity

Compounds containing a piperidine (B6355638) or piperazine (B1678402) scaffold often exhibit affinity for dopamine D2-like receptors (D2, D3, D4). nih.gov Research into N-phenylpiperazine analogs, which are structurally related to 4-(2-methylphenyl)piperidine, has shown that these molecules can bind with high affinity to both D2 and D3 dopamine receptors. nih.gov The selectivity for D3 over D2 is a significant area of research, as it may separate therapeutic effects from motor side effects. nih.gov For instance, certain N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have been developed that show a high affinity for the D3 receptor (Ki = 1 nM) and exhibit approximately 400-fold selectivity over the D2 subtype. nih.gov While direct binding data for 4-(2-methylphenyl)piperidine hydrochloride is not extensively detailed in the available literature, the activity of structurally similar piperidine-based ligands suggests a potential for interaction with D2-like receptors. For example, studies on other piperidine scaffolds have identified potent D4 receptor antagonists. chemrxiv.orgchemrxiv.orgd-nb.info

Investigation of Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Allosteric Modulation (e.g., M1, M2)

Certain piperidine-containing compounds have been identified as allosteric modulators of muscarinic acetylcholine receptors (mAChRs). A structurally analogous compound, 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine hydrogen chloride (AC-42), is a known selective allosteric agonist of the M1 muscarinic receptor. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds. nih.gov Studies with AC-42 demonstrated that it activates the M1 receptor even in the absence of an orthosteric agonist. This was confirmed in radioligand binding studies where AC-42 did not fully displace the orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS) but did slow its dissociation rate, a hallmark of allosteric interaction. nih.gov These findings with a related molecule suggest that the 4-(2-methylphenyl)piperidine scaffold has the potential to engage in allosteric modulation of mAChRs, particularly the M1 subtype. nih.govnih.gov

Evaluation of Sigma-1 Receptor Affinity and Functional Properties

The sigma-1 (σ1) receptor, a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum, is a significant target for piperidine-based compounds. researchgate.netnih.gov Research has demonstrated that compounds with a piperidine scaffold can act as potent σ1 receptor modulators. chemrxiv.org Specifically, a study characterizing a set of piperidine compounds identified a 2-methylphenyl substituted analogue (compound 13g) that displayed a high affinity for the σ1 receptor, with a Ki value of 37 nM. chemrxiv.org This compound also showed high selectivity for the σ1 receptor over the dopamine D4 receptor. chemrxiv.org

The functional properties of ligands at the σ1 receptor can be agonistic or antagonistic, leading to different downstream effects. nih.govunict.it Sigma-1 receptor agonists have been shown to modulate the activity of various ion channels and neurotransmitter systems, while antagonists block these effects. nih.govnih.govfrontiersin.org Given the high affinity of structurally similar compounds, this compound is predicted to be a potent σ1 receptor ligand.

| Compound | σ1 Receptor Ki (nM) | Reference |

|---|---|---|

| (S)-3-oxopiperidine with N-methyl-5-indazole and 2-methylphenyl group (13g) | 37 | chemrxiv.org |

Analysis of Alpha-Adrenergic Receptor (e.g., α1a) Antagonism

The piperidine ring is a core structure in various alpha-1 (α1) adrenergic receptor antagonists. nih.govdrugbank.com These receptors are involved in smooth muscle contraction, and their antagonism typically leads to vasodilation and a reduction in blood pressure. nih.govwikipedia.org Research on 4-oxospiro[benzopyran-2,4'-piperidines] has shown that this chemical class can be transformed into potent and selective α1a-adrenergic receptor antagonists, with binding affinities of less than 1 nM. nih.gov While specific data on the α1a-adrenergic antagonism of this compound is not available, the prevalence of the piperidine moiety in known α1-blockers suggests a potential for interaction. nih.govdrugbank.comdrugbank.com

Characterization of Opioid Receptor (e.g., Mu, Delta, Kappa) Interactions

Sigma receptors were initially misclassified as a subtype of opioid receptors but are now recognized as a distinct entity. nih.govnih.gov This historical link often prompts an evaluation of potential opioid receptor interactions for sigma ligands. Opioid receptors are classified into three main types: mu (μ), delta (δ), and kappa (κ). nih.gov Generally, compounds with high affinity for sigma receptors, such as those based on the piperidine scaffold, tend to have low affinity for mu, delta, and kappa opioid receptors. nih.gov For example, a study of methadone stereoisomers, which also interact with opioid receptors, showed that they possessed low affinity for delta and kappa sites. nih.gov While direct binding assays for this compound at opioid receptors are not specified in the reviewed literature, based on the profiles of other selective sigma receptor ligands, significant interaction is not anticipated. nih.gov

Neuropharmacological Investigations

The neuropharmacology of this compound is primarily dictated by its strong interaction with the sigma-1 receptor. As a potent ligand, its effects are linked to the modulation of multiple cellular functions regulated by this receptor. nih.govnih.gov Sigma-1 receptors are involved in regulating intracellular Ca2+ signaling, modulating ion channel activity, and influencing several neurotransmitter systems, including the glutamatergic system. nih.govnih.gov

Activation of sigma-1 receptors can alter neuronal excitability and has been linked to neuroprotective mechanisms. frontiersin.org Ligands that act on these receptors have shown potential therapeutic utility in a range of conditions, including cognitive deficits, depression, and pain. nih.govnih.gov The high affinity and selectivity for the sigma-1 receptor suggest that the primary neuropharmacological effects of this compound would be mediated through this pathway, influencing neuronal plasticity and providing neuroprotection. researchgate.netfrontiersin.org Its potential interactions with dopamine D2-like and muscarinic M1 receptors could also contribute to a complex neuropharmacological profile, potentially modulating dopaminergic and cholinergic neurotransmission. nih.govnih.gov

Modulation of Neurotransmitter Systems (e.g., Dopamine, Norepinephrine)

There is no specific data available from scientific studies detailing the modulatory effects of this compound on neurotransmitter systems, including its affinity for or activity at dopamine transporters (DAT) and norepinephrine (B1679862) transporters (NET). The piperidine structural motif is present in various central nervous system active agents that do interact with these transporters. For instance, studies on derivatives of methylphenidate, which contains a piperidine ring, have shown that substitutions on the phenyl ring can significantly alter affinity for monoamine transporters. However, direct evidence of how the 2-methylphenyl substitution on a simple piperidine ring affects DAT and NET is not documented in the available literature.

Neuroprotective and Neuromodulatory Properties

No studies were identified that specifically investigate the neuroprotective or neuromodulatory properties of this compound. Research on other piperidine-containing compounds, such as piperine (B192125), has demonstrated neuroprotective effects in models of neurodegenerative diseases through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways. However, these findings cannot be directly extrapolated to this compound, for which no such experimental data has been published.

Enzymatic Activity Modulation

Inhibition of Farnesyltransferase

There is no published evidence to suggest that this compound acts as an inhibitor of farnesyltransferase. Farnesyltransferase inhibitors (FTIs) are a class of compounds investigated for their potential in cancer therapy, and while some possess heterocyclic ring systems, no specific research has linked this particular compound to farnesyltransferase inhibition.

Interaction with Monoamine Oxidase and Acetylcholinesterase

Specific inhibitory activity of this compound against monoamine oxidase (MAO-A or MAO-B) or acetylcholinesterase (AChE) has not been reported in the scientific literature. The 4-phenylpiperidine (B165713) structure is a known scaffold for MAO inhibitors, and various derivatives have been synthesized and tested for this activity. Similarly, numerous AChE inhibitors incorporate a piperidine ring to interact with the active site of the enzyme. A related compound, 4-benzylpiperidine, has been shown to act as a weak monoamine oxidase inhibitor. Nevertheless, without direct experimental data, the potential for this compound to modulate these enzymes remains unconfirmed.

Summary of Findings

The table below summarizes the availability of research findings for this compound concerning the topics outlined.

| Section | Topic | Research Findings Available for this compound |

| 3.2.1 | Modulation of Dopamine & Norepinephrine Systems | No specific data found. |

| 3.2.2 | Neuroprotective & Neuromodulatory Properties | No specific data found. |

| 3.3.1 | Inhibition of Farnesyltransferase | No specific data found. |

| 3.3.2 | Interaction with MAO & Acetylcholinesterase | No specific data found. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 2 Methylphenyl Piperidine Hydrochloride Analogues

Influence of Piperidine (B6355638) Ring Substituents on Biological Activity

Modifications to the piperidine ring of 4-(2-Methylphenyl)piperidine (B1280618) analogues have profound effects on their pharmacological profiles. These changes, which include altering the position of the methylphenyl group, adding substituents to the nitrogen atom, and substituting other positions on the piperidine ring, can dramatically impact receptor affinity and functional activity.

Positional Effects of the Methylphenyl Group on Receptor Binding

The position of the methyl group on the phenyl ring of 4-arylpiperidine analogues is a critical determinant of their interaction with biological targets, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). While direct comparative binding data for the ortho-, meta-, and para-methylphenylpiperidine isomers are not extensively detailed in the provided search results, general SAR principles for substituted 4-arylpiperidines can be inferred.

For instance, in a series of methylphenidate analogues, which share structural similarities with 4-arylpiperidines, substitution at the para position of the phenyl ring generally leads to retained or increased affinity for the dopamine transporter. Conversely, substitution at the ortho position with a bulky group like bromine has been shown to considerably decrease affinity for the DAT. This suggests that the steric hindrance introduced by an ortho-substituent, such as the methyl group in 4-(2-methylphenyl)piperidine, may influence the orientation of the phenyl ring within the receptor's binding pocket, potentially impacting binding affinity compared to the less hindered meta and para isomers. The precise effects, however, are highly dependent on the specific receptor and the nature of the substituent.

Impact of N-Substituents on Pharmacological Profiles

The nitrogen atom of the piperidine ring is a key site for modification, and the nature of the N-substituent plays a pivotal role in defining the pharmacological properties of 4-arylpiperidine analogues.

In many classes of 4-arylpiperidines, the presence of a small N-alkyl group, such as a methyl group, is often optimal for potent activity at various receptors. For example, in a series of 3,4-disubstituted piperidines, N-methylation was found to be important for dopamine transporter (DAT) activity. However, removal of the N-methyl group in some analogues has been shown to enhance serotonin transporter (SERT) activity, indicating that this position can be used to modulate selectivity. ebi.ac.uk

Elongation of the N-alkyl chain can have varied effects. In one study of phenylpiperazines, increasing the hydrocarbon chain length from methyl to n-hexyl increased affinity for the 5-HT1A receptor. nih.gov In another series of piperidine analogues of GBR 12909, the nature of the N-substituent was critical for dopamine transporter affinity and selectivity. nih.gov For example, an N-(2-naphthylmethyl) substituent resulted in subnanomolar affinity for the DAT. nih.gov These findings underscore the importance of the N-substituent in optimizing interactions with specific receptor subtypes.

| N-Substituent | Effect on Activity | Receptor Target(s) |

| Methyl | Often optimal for potent activity | DAT, Opioid Receptors |

| Removal of Methyl | Can enhance activity | SERT |

| n-Hexyl | Increased affinity | 5-HT1A Receptor |

| 2-Naphthylmethyl | Subnanomolar affinity | DAT |

Effects of Substitutions at Other Piperidine Ring Positions

Introducing substituents at other positions on the piperidine ring (C2, C3, C5, and C6) can significantly alter the conformational preferences and steric profile of the molecule, leading to changes in biological activity.

For example, the introduction of a methyl group at the C3 position of 4-arylpiperidines can create diastereomers with distinct pharmacological profiles. In a series of 4-alkyl-4-(3-hydroxyphenyl)-1-methylpiperidines, the stereochemistry of a 3-methyl substituent was shown to influence whether the compound acted as an opioid agonist or antagonist. nih.gov Specifically, antagonist properties were associated with compounds that have a preference for an equatorial 4-aryl chair conformation, such as the cis 3,4-dimethyl derivative. nih.gov

Furthermore, studies on 3-substituted piperidine derivatives have highlighted their presence in numerous potent therapeutic agents. researchgate.net The addition of substituents can introduce new chiral centers, and the resulting stereoisomers often exhibit different potencies and selectivities. For instance, in a study of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers, it was suggested that the piperidine ring binds within a receptor subsite cleft that has specific dimensional constraints, excluding ligands with diequatorial 2,6- and 3,5-dimethyl substitutions. nih.gov This indicates that substitutions at these positions can be detrimental to binding at certain receptors.

Role of Phenyl Ring Modifications on Potency and Selectivity

Modifications to the phenyl ring of 4-(2-Methylphenyl)piperidine analogues are a cornerstone of SAR studies, allowing for the fine-tuning of electronic and steric properties to enhance potency and selectivity for specific biological targets.

Comparison of Methylphenyl, Methoxyphenyl, and Fluorophenyl Analogues

The electronic nature and position of substituents on the phenyl ring can dramatically influence the affinity and selectivity of 4-arylpiperidine analogues for their target receptors.

In a series of 4,4-difluoropiperidine (B1302736) ether-based dopamine D4 receptor antagonists, the substitution pattern on a phenoxy ring played a significant role in binding affinity. chemrxiv.org For example, a 3,4-difluorophenyl analogue was found to be the most potent in its series with a Ki of 5.5 nM. chemrxiv.org Replacement of a 3-fluorophenyl group with a 3-methylphenyl group also resulted in an active compound (Ki = 13 nM), indicating that both electron-withdrawing and electron-donating groups can be accommodated, albeit with different potencies. chemrxiv.org

In another study on morpholine-substituted benzimidazoles, it was observed that electron-donating groups like methyl and methoxy (B1213986) on a phenyl ring played a significant role in the inhibitory activity against α-glucosidase. semanticscholar.org This suggests that for certain targets, increasing the electron density of the phenyl ring can be beneficial for activity.

The following table summarizes the comparative effects of different phenyl ring substituents on the binding affinity of 4-arylpiperidine analogues at the dopamine D4 receptor. chemrxiv.org

| Phenyl Ring Substituent | Ki (nM) for D4 Receptor |

| 3,4-Difluorophenyl | 5.5 |

| 3-Methylphenyl | 13 |

| 4-Fluorophenyl | Similar potency to related analogues |

Stereochemical Considerations at the Phenyl Moiety

The introduction of chirality, either by substitution on the piperidine ring or by creating atropisomerism with bulky ortho-substituents on the phenyl ring, can lead to enantiomers with significantly different pharmacological properties. This enantioselectivity arises from the three-dimensional nature of receptor binding sites, which can preferentially accommodate one stereoisomer over another.

In a study of 4-alkyl-4-(3-hydroxyphenyl)-1-methylpiperidines, the stereochemistry of the molecule was found to be a key factor in determining its opioid ligand activity. nih.gov Potent agonists were found to exhibit a preference for an axial 4-aryl chair conformation when protonated. nih.gov This highlights the importance of the spatial orientation of the phenyl group relative to the piperidine ring for effective receptor interaction.

Conformational Analysis and its Correlation with Receptor Recognition

The three-dimensional arrangement of a molecule, known as its conformation, is pivotal for its interaction with a biological target. For 4-(2-methylphenyl)piperidine hydrochloride and its analogues, the spatial orientation of the piperidine ring and its substituents dictates the affinity and efficacy at their respective receptors. The piperidine ring typically adopts a low-energy chair conformation. In this conformation, substituents at the 4-position can be oriented in either an axial or an equatorial position. The relative stability of these two orientations and their influence on receptor binding are critical aspects of their structure-activity relationship (SAR).

The orientation of the 2-methylphenyl group at the 4-position of the piperidine ring is a key determinant of biological activity. Research on structurally related 4-arylpiperidine analogues has demonstrated that the axial or equatorial positioning of the aryl group can lead to different pharmacological outcomes. For instance, in some classes of 4-phenylpiperidine (B165713) derivatives, an axial orientation of the phenyl ring is associated with agonistic activity, while an equatorial orientation can lead to antagonistic activity. This is because the different spatial arrangements presented by the axial and equatorial conformers can result in distinct interactions with the amino acid residues within the receptor's binding pocket.

Table 1: Conformational Preferences and Receptor Interaction of 4-Arylpiperidine Analogues

| Analogue | Aryl Substituent | Preferred Conformation of Aryl Group | Postulated Receptor Interaction |

| 4-Phenylpiperidine | Phenyl | Axial / Equatorial | Varies with receptor and other substituents |

| 4-(m-Hydroxyphenyl)piperidine | m-Hydroxyphenyl | Axial | Agonistic at certain opioid receptors |

| 4-(m-Hydroxyphenyl)piperidine | m-Hydroxyphenyl | Equatorial | Antagonistic at certain opioid receptors |

| 4-(2-Methylphenyl)piperidine | 2-Methylphenyl | Influenced by steric hindrance from the ortho-methyl group | The specific orientation will dictate the nature and strength of binding. |

Computational and Chemoinformatic Approaches to SAR Modeling

Computational and chemoinformatic tools are indispensable for elucidating the complex structure-activity relationships of compounds like this compound and for guiding the design of new, more potent and selective analogues. These methods allow for the development of predictive models that correlate the structural features of molecules with their biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. For 4-arylpiperidine derivatives, 2D-QSAR and 3D-QSAR approaches have been successfully applied. In 2D-QSAR, descriptors representing physicochemical properties such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity) are correlated with biological activity using statistical methods like multiple linear regression.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR. In these approaches, molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, a 3D-QSAR model of a series of piperidine analogues might reveal that increased steric bulk in a particular region is favorable for activity, while positive electrostatic potential in another area is detrimental. researchgate.net Such insights are invaluable for the rational design of new compounds. researchgate.net

Molecular docking is another powerful computational technique used to predict the preferred binding orientation of a ligand to its receptor. By simulating the interaction between 4-(2-methylphenyl)piperidine analogues and a 3D model of the target receptor, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. nih.gov These studies can rationalize the observed SAR and provide a structural basis for the conformational preferences discussed in the previous section. For example, docking studies could reveal why an axial orientation of the 2-methylphenyl group leads to a more favorable interaction with the receptor compared to an equatorial orientation.

Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by simulating the dynamic behavior of the complex over time. nih.gov This method can provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the receptor upon binding.

The integration of these computational and chemoinformatic approaches provides a comprehensive framework for the analysis of the SAR and SPR of this compound analogues. nih.govnih.gov These models not only help in understanding the molecular basis of their activity but also guide the synthesis of future generations of molecules with improved pharmacological profiles.

Table 2: Application of Computational Methods to 4-Arylpiperidine Analogues

| Computational Method | Application | Key Findings for 4-Arylpiperidine Analogues |

| 2D-QSAR | Correlates physicochemical properties with activity. | Identifies key properties like hydrophobicity and electronic effects influencing potency. |

| 3D-QSAR (CoMFA/CoMSIA) | Relates 3D steric and electrostatic fields to activity. | Generates contour maps to guide structural modifications for improved activity. |

| Molecular Docking | Predicts the binding mode and affinity of ligands to their receptor. | Elucidates key amino acid interactions and rationalizes conformational preferences. |

| Molecular Dynamics | Simulates the dynamic behavior of the ligand-receptor complex. | Assesses the stability of binding and reveals induced conformational changes. |

Preclinical Efficacy and Potential Therapeutic Applications of 4 2 Methylphenyl Piperidine Hydrochloride Derivatives

In Vitro Biological Activity Assessments

In vitro studies are crucial for the initial screening and characterization of the biological effects of new chemical entities. Derivatives of the piperidine (B6355638) scaffold have demonstrated a wide spectrum of activities in these laboratory-based assays.

The antiviral potential of piperidine-containing compounds has been an area of active research.

Hepatitis C Virus (HCV): A 4-aminopiperidine (B84694) (4AP) scaffold was identified as a potent inhibitor of Hepatitis C virus assembly. nih.gov The initial hit compound from a high-throughput screen demonstrated efficacy in the HCV cell culture (HCVcc) assay. Further investigation indicated that this class of compounds acts by inhibiting the assembly and release of infectious viral particles, a different mechanism from many direct-acting antivirals that target viral replication machinery. nih.gov Structure-activity relationship (SAR) campaigns led to the identification of 4AP derivatives with enhanced potency against HCV, alongside reduced in vitro toxicity. nih.gov

Human Immunodeficiency Virus Type 1 (HIV-1): Piperidine derivatives have been explored as entry inhibitors that target the CD4-binding site on the HIV-1 gp120 protein. nih.gov One study synthesized variants of inhibitors containing a piperidine ring linked to a phenyl group. nih.gov Substituting the hydrogen on the piperidine's nitrogen with a methyl group was found to improve antiviral activity compared to the unsubstituted version. nih.gov Another study developed a series of purine (B94841) derivatives substituted with piperidine, which showed remarkable inhibitory potencies against HIV in cellular assays. researchgate.net One particular derivative, FZJ13, displayed notable anti-HIV-1 activity. researchgate.net Research has also shown that some piperidine derivatives can interfere with virus entry into the target cell. mdpi.com

Table 1: Antiviral Activity of Selected Piperidine Derivatives

| Compound/Scaffold | Virus | Assay | Key Finding | Reference |

|---|---|---|---|---|

| 4-Aminopiperidine (4AP) | Hepatitis C Virus (HCV) | HCVcc Assay | Inhibits assembly and release of infectious virus. | nih.gov |

| Methyl-substituted Piperidine | HIV-1 | Infectivity Assay | Improved antiviral activity compared to unsubstituted analog. | nih.gov |

| FZJ13 (Purine derivative) | HIV-1 | Cellular Assay | Displayed notable anti-HIV-1 activity. | researchgate.net |

The search for new antimicrobial agents has led to the investigation of various piperidine derivatives against a range of bacterial and fungal pathogens. academicjournals.orgbiomedpharmajournal.org

Antibacterial Activity: Studies have shown that piperidine derivatives exhibit varying degrees of inhibitory activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com In one study, six novel piperidine derivatives were evaluated, with one compound exhibiting the strongest inhibitory activity against seven tested bacteria, including B. cereus, E. coli, and S. aureus. academicjournals.org Another study synthesized thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones and found that some of these compounds exhibited significant antibacterial activity when compared to ampicillin. biomedpharmajournal.org A novel pleuromutilin (B8085454) derivative containing a piperazine-piperidine structure was shown to be a potent bactericidal agent against methicillin-resistant Staphylococcus aureus (MRSA), inducing time-dependent growth inhibition. nih.gov

Antifungal Activity: The antifungal potential of piperidine derivatives has also been assessed. Some synthesized thiosemicarbazone derivatives of piperidin-4-one showed significant antifungal activity against species such as M. gypseum, M. canis, and C. albicans, with potency comparable to the standard drug terbinafine. biomedpharmajournal.org However, in a different study, while some derivatives showed inhibition against Aspergillus niger and Candida albicans, others displayed no activity against the fungi tested. researchgate.net

Table 2: Antimicrobial Activity of Piperidine Derivatives

| Compound Class | Organism(s) | Activity Type | Key Finding | Reference |

|---|---|---|---|---|

| Substituted Piperidines | B. cereus, E. coli, S. aureus | Antibacterial | One derivative showed the strongest inhibition and best MIC results. | academicjournals.org |

| Piperidin-4-one Derivatives | S. aureus, E. coli, B. subtilis | Antibacterial | Good activity compared to the standard drug ampicillin. | biomedpharmajournal.org |

| Piperidin-4-one Derivatives | M. gypseum, M. canis, C. albicans | Antifungal | Significant activity compared to the standard drug terbinafine. | biomedpharmajournal.org |

| Pleuromutilin-Piperidine | MRSA | Antibacterial | Potent bactericidal agent with concentration-dependent PAE. | nih.gov |

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health issue for which new therapeutic options are needed. dndi.org Piperidine derivatives have been investigated as potential agents against this parasite. A 4-azaindole-2-piperidine compound was identified from an open-resource library as having moderate activity against T. cruzi. dndi.orgresearchgate.net A detailed investigation into the structure-activity relationship of this compound was undertaken to improve its potency and metabolic stability. dndi.org While substantial medicinal chemistry efforts were made, a derivative suitable for in vivo advancement was not identified from this specific series. usp.brusp.br Other research has also explored different scaffolds with piperidine linkers as a starting point for future drug discovery against T. cruzi. nih.gov

The piperidine structural motif is a promising candidate in cancer drug discovery. researchgate.net Compounds bearing this scaffold have shown a broad range of biological properties, including antiproliferative activities. nih.gov

Numerous in vitro studies have demonstrated that piperidine and its derivatives can inhibit the proliferation of various cancer cell lines, including those from breast, prostate, colon, lung, and ovarian cancers. nih.govnih.gov For instance, certain functionalized piperidines were found to be considerably more toxic to cancer cell lines (such as U251 glioma, MCF7 breast cancer, and PC-3 prostate cancer) than to normal human keratinocyte cells (HaCaT). nih.gov The mechanism of action for some piperidine derivatives involves the regulation of crucial signaling pathways essential for cancer progression, such as STAT-3, NF-κB, and PI3k/Akt, ultimately leading to the inhibition of cancer cell survival and induction of apoptosis. nih.gov The introduction of a piperidine ring into molecules has been shown to enhance potency, selectivity, and bioavailability for specific biological targets in cancer therapy. researchgate.net

Table 3: In Vitro Anti-Cancer Activity of Piperidine Derivatives

| Cell Line | Cancer Type | Key Finding | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | Piperidine prevents cell proliferation, signifying cytotoxic potential. | researchgate.net |

| PC-3 | Prostate Cancer | A piperidine derivative inhibits PC3 proliferation in a concentration-dependent manner. | researchgate.net |

| U251, NCI-H460, HT29 | Glioma, Lung, Colon | Piperidine derivatives were more toxic to cancer cells than normal cells. | nih.gov |

In Vivo Pharmacological Evaluation in Disease Models

Following promising in vitro results, candidate compounds are often advanced to in vivo studies using animal models to assess their pharmacological effects in a whole-organism context.

The piperidine ring is a core component of many potent analgesic drugs, including the phenylpiperidine class of opioids like fentanyl. longdom.orgnih.gov This has spurred research into novel piperidine derivatives for the management of acute and chronic pain.

In vivo studies using animal models are essential for evaluating analgesic potential. The tail-flick and writhing tests are common methods used. In one study, a series of novel 4-aminomethyl piperidine derivatives were synthesized and evaluated. figshare.com One derivative, HN58, showed excellent analgesic activity (100% inhibition) in the writhing test, and its effect was reduced by naloxone, suggesting involvement with µ-opioid receptors. figshare.com Another study evaluated derivatives of 4-piperidinopiperidine (B42443) and 4-aminomethylpiperidine using the tail immersion method, finding that several derivatives exhibited significant analgesia, with some being more potent than the standard pethidine at certain doses. longdom.org

For neuropathic pain, a more complex pain state, the spinal nerve ligation (SNL) model is often used. nih.gov A novel multitarget compound incorporating an arylpiperidine moiety was tested in the SNL model and produced dose-dependent analgesic effects, demonstrating its potential for treating this difficult condition. nih.gov

Table 4: In Vivo Analgesic Activity of Piperidine Derivatives

| Compound Series | Animal Model | Test | Key Finding | Reference |

|---|---|---|---|---|

| 4-Amino Methyl Piperidine | Mouse | Writhing Test | HN58 showed 100% inhibition of writhing. | figshare.com |

| 4-Piperidinopiperidine | Mouse | Tail Immersion | PP1 emerged as a prominent analgesic agent with persistent action. | longdom.orglongdom.org |

| Arylpiperidine Scaffold | Rat | Spinal Nerve Ligation | Produced dose-dependent analgesic effects in a neuropathic pain model. | nih.gov |

Investigation of Anticonvulsant Properties in Epilepsy Models

The therapeutic potential of compounds containing the piperidine moiety, a core structure in 4-(2-methylphenyl)piperidine (B1280618), has been extensively investigated in various preclinical models of epilepsy. These studies aim to identify novel anticonvulsant agents with improved efficacy and broader spectra of activity. The primary screening of such derivatives often involves well-established animal seizure models, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure test. nih.govnih.gov

The MES test is considered a valuable model for generalized tonic-clonic seizures and is effective in detecting compounds that prevent seizure spread. nih.gov The scPTZ test models absence seizures and identifies compounds that can increase the seizure threshold. The 6 Hz test is a model for psychomotor seizures and is particularly useful for identifying compounds effective against therapy-resistant forms of epilepsy. nih.gov

Research into hybrid molecules incorporating a pyrrolidine-2,5-dione ring, which shares structural similarities with the piperidine framework, has yielded promising results. Many of these derivatives have demonstrated significant anticonvulsant activity in MES, scPTZ, and 6 Hz models. nih.gov For instance, studies on N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones, which combine a piperazine (B1678402) (a close relative of piperidine) and a succinimide (B58015) structure, have identified compounds with potent activity in the MES and scPTZ screens. nih.gov One derivative, N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione, showed a median effective dose (ED₅₀) of 20.78 mg/kg in the MES test when administered orally to rats. nih.gov Another related compound demonstrated an ED₅₀ of 132.13 mg/kg in mice after intraperitoneal injection. nih.gov

Furthermore, a series of hybrid compounds featuring both pyrrolidine-2,5-dione and thiophene (B33073) rings were synthesized and evaluated. nih.gov The most promising of these, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, exhibited a more potent ED₅₀ value in the MES test (62.14 mg/kg) and the 6 Hz test (75.59 mg/kg) compared to the reference drug valproic acid. nih.gov The mechanism of action for some of these active compounds is believed to involve the modulation of voltage-gated sodium and calcium channels. nih.gov The piperidine nucleus itself is a component of piperine (B192125), an alkaloid from black pepper that has been established as a potent inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurodegeneration. nih.gov Piperine and its derivatives have been shown to possess anticonvulsant properties. nih.govresearchgate.net

Table 1: Anticonvulsant Activity of Representative Piperidine-Related Derivatives

| Compound Class | Seizure Model | Key Findings |

|---|---|---|

| N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones | MES (rat, oral) | ED₅₀ = 20.78 mg/kg for compound 9a. nih.gov |

| Hybrid Pyrrolidine-2,5-dione/Thiophene Derivatives | MES (mouse, i.p.) | Compound 4 showed an ED₅₀ of 62.14 mg/kg, more potent than valproic acid. nih.gov |

| Hybrid Pyrrolidine-2,5-dione/Thiophene Derivatives | 6 Hz (mouse, i.p.) | Compound 4 showed an ED₅₀ of 75.59 mg/kg, more potent than valproic acid. nih.gov |

| Hybrid (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides | MES (mouse, i.p.) | Lead compound 30 demonstrated an ED₅₀ of 45.6 mg/kg. nih.gov |

| Hybrid (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides | 6 Hz (mouse, i.p.) | Lead compound 30 demonstrated an ED₅₀ of 39.5 mg/kg. nih.gov |

Studies in Neurological Disorders and Cognitive Function

Derivatives of 4-(2-Methylphenyl)piperidine hydrochloride are being explored for their potential in treating a range of neurological disorders beyond epilepsy, including those associated with cognitive deficits. The piperidine scaffold is a key feature in many centrally acting agents.

A significant area of investigation is cognitive enhancement. Research has shown that modifying piperazine-based nootropic drugs by removing one of the nitrogen atoms to create 4-aminopiperidine analogues can maintain, and in some cases enhance, cognition-enhancing activity. unifi.itnih.gov In preclinical studies using the mouse passive avoidance test, a model for learning and memory, these 4-aminopiperidine derivatives were effective at doses ranging from 0.01 to 10 mg/kg. unifi.it One particular compound from this class was active at a dose of 0.01 mg/kg, suggesting its potential as a lead for developing treatments for cognitive decline seen in conditions like Alzheimer's disease. nih.gov Further studies with analogues of the potent cognition-enhancers sunifiram (B1682719) and sapunifiram, incorporating 3-aminopiperidine moieties, also showed efficacy in the mouse passive-avoidance test, indicating that this scaffold is a promising starting point for new cognitive-enhancing drugs. nih.gov

The broader therapeutic potential of piperidine derivatives extends to other neurological conditions. The natural alkaloid piperine, which contains a piperidine ring, has been studied for its effects on neurodegenerative diseases. nih.gov Its mechanism is partly attributed to the inhibition of the monoamine oxidase (MAO) enzyme, which is a target for treating neurodegenerative disorders. nih.gov Piperazine derivatives, which are structurally related to piperidines, have also shown a wide variety of neurological activity, including anxiolytic and anti-Alzheimer's disease properties, often through interaction with serotonergic (5-HT1A) receptors. silae.it This suggests that piperidine-based compounds may have similar multi-target potential within the central nervous system.

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Systems

Metabolic Stability and Identification of Metabolites

Studies comparing piperidine-derived structures to their piperazine analogues have shown that the substitution can significantly improve metabolic profiles. For instance, research on soluble epoxide hydrolase (sEH) inhibitors found that while some potent inhibitors had poor metabolic stability (a half-life of only 2.4 minutes), strategic modifications to the piperidine scaffold led to new analogues with increased metabolic stability while maintaining potency. nih.gov In one study, the inclusion of deuterium (B1214612) atoms in the piperidine derivative structure resulted in a notable increase (around 30%) in the molecules' half-lives in both rat and human microsomes. nih.gov

The stability of piperidine-containing compounds can be highly dependent on the substitution pattern. Research on tetraethyl-substituted nitroxides showed that piperidine derivatives with steric hindrance around the reactive nitroxide moiety had increased resistance to reduction, but their increased lipophilicity made the carbon backbone susceptible to metabolism by cytochrome P450 enzymes. nih.gov In contrast, pyrrolidine (B122466) and pyrroline (B1223166) tetraethyl nitroxides exhibited higher stability in rat liver microsomes. nih.gov The primary metabolites of unsubstituted piperidine in rats have been identified as 3-hydroxypiperidine (B146073) and 4-hydroxypiperidine, indicating that hydroxylation is a key metabolic pathway. nih.gov The co-administration of piperine, which contains the piperidine ring, has been shown to inhibit the glucuronidation of other compounds, thereby increasing their bioavailability. nih.gov This suggests that piperidine derivatives themselves may be subject to, or could influence, Phase II metabolic pathways.

Table 2: Metabolic Stability of Representative Piperidine Derivatives

| Compound Class | In Vitro System | Key Findings |

|---|---|---|

| Piperidine-derived Amide sEH Inhibitors | Human & Rat Liver Microsomes | Deuterium substitution increased half-life by ~30% while maintaining potency. nih.gov |

| Bicyclic Bioisosteres of Piperidine | Human Liver Microsomes | Replacement of piperidine with 1-azaspiro[3.3]heptane (compound 59) was more metabolically stable (t½ = 52 min) than 2-azaspiro[3.3]heptane (compound 58, t½ = 31 min). researchgate.net |

| Piperidine-derived sEH Inhibitors | Human Liver Microsomes | A carboxylic acid derivative (7-44) demonstrated excellent metabolic stability. nih.gov |

| Substituted Phenylpiperazine Derivatives | Human & Mouse Liver Microsomes | Stereochemistry significantly impacted metabolic stability; S,R-isomers were more stable than S,S-isomers. b-pompilidotoxin.com |

Evaluation of Permeability and Blood-Brain Barrier Penetration

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that restricts the passage of most molecules from the bloodstream into the brain. bioascent.com The permeability of piperidine-containing compounds is evaluated using a combination of in silico, in vitro, and in vivo preclinical models.

In silico models use computational methods to predict BBB penetration based on physicochemical properties such as lipophilicity (logP), molecular weight, and polar surface area. mdpi.com These models provide an early assessment of a compound's potential to cross the BBB.

In vitro models offer a more direct measure of permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is used to assess passive, transcellular permeation. nih.gov More complex in vitro systems utilize cell cultures to mimic the BBB, such as models with human brain-like endothelial cells (BLEC) or co-cultures of bovine endothelial cells and rat astrocytes. nih.gov Studies on piperine and its analogues using these models have determined permeability coefficients and identified compounds with high permeation potential. nih.gov Efflux ratio calculations from these experiments can also indicate whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump substances out of the brain. nih.gov

The lipophilicity of a molecule is a key determinant of its ability to penetrate the BBB. However, increased lipophilicity can also lead to greater susceptibility to metabolism by xenobiotic enzymes. nih.gov Therefore, a balance must be struck. Studies on bioisosteres of piperidine, such as azaspiro[3.3]heptanes, have shown that it is possible to reduce lipophilicity (as measured by logD) while maintaining or improving other properties. researchgate.net For example, replacing a piperidine ring with 1-azaspiro[3.3]heptane resulted in a reduction in the experimental distribution coefficient (logD) from 1.6 to 1.0. researchgate.net In vivo studies in animal models provide the most definitive preclinical data on BBB penetration by measuring the brain-to-plasma concentration ratio of a compound after administration.

Table 3: Assessment of Blood-Brain Barrier (BBB) Permeability

| Compound Class | Assessment Method | Key Findings/Parameters |

|---|---|---|

| Piperine and Synthetic Analogues | In vitro BBB models (human and animal cells) | Piperine and analogue SCT-64 displayed the highest BBB permeation potential. Other analogues had low to moderate permeability. Not likely substrates of efflux transporters. nih.gov |

| Piperidine Bioisosteres | Experimental Lipophilicity (logD) | Replacement of piperidine with 1-azaspiro[3.3]heptane reduced logD from 1.6 to 1.0, indicating lower lipophilicity. researchgate.net |

| Oxadiazole-Piperazine Conjugates | Parallel Artificial Membrane Permeability Assay (PAMPA) | Lead compound 5AD showed excellent BBB permeability in the in vitro assay. nih.gov |

| General CNS Drug Candidates | In silico Modeling | Models like the CNS MPO Score and BBB Score predict permeability based on physicochemical properties (cLogP, cLogD, MW, TPSA, etc.). bioascent.com |

Advanced Computational and Theoretical Investigations of 4 2 Methylphenyl Piperidine Hydrochloride

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how a ligand, such as 4-(2-Methylphenyl)piperidine (B1280618) hydrochloride, might interact with a biological target at the atomic level. Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the stability and dynamics of the ligand-receptor complex over time.

Methodology and Illustrative Findings:

The process involves preparing a 3D structure of the ligand and the target receptor. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

For instance, in studies of other piperidine (B6355638)/piperazine-based compounds, docking has been used to elucidate binding modes within targets like the sigma-1 receptor (S1R). nih.gov These computational analyses revealed that potent ligands anchor themselves firmly within the binding site through specific interactions, such as a salt bridge with key acidic residues like Glu172 and additional polar interactions with residues like Asp126. nih.gov Similarly, docking studies on benzhydryl piperazine (B1678402) analogs with the cannabinoid CB1 receptor have identified crucial aromatic T-stacking and offset parallel stacking interactions with tryptophan and tyrosine residues within the binding pocket. nih.gov

An MD simulation would typically follow the docking. This technique simulates the movement of atoms in the ligand-receptor complex over a period of nanoseconds, providing a view of the stability of the predicted binding pose. nih.gov The simulation can confirm whether key interactions identified in docking, such as hydrogen bonds, are maintained over time. nih.gov For 4-(2-Methylphenyl)piperidine hydrochloride, this approach could be used to predict its potential biological targets and understand the structural basis for its activity.

Table 1: Key Amino Acid Interactions in Ligand-Receptor Binding for Piperidine Analogs

| Interaction Type | Interacting Ligand Group | Key Receptor Residue (Example) | Potential Relevance |

|---|---|---|---|

| Salt Bridge | Protonated Piperidine Nitrogen | Aspartate (Asp), Glutamate (Glu) | Strong anchoring interaction, crucial for affinity. nih.govunica.it |

| Hydrogen Bond | Piperidine Nitrogen (as donor) | Aspartate (Asp), Glutamate (Glu) | Reinforces binding and specificity. nih.gov |

| Aromatic Stacking (π-π) | Methylphenyl Ring | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) | Contributes to binding within hydrophobic pockets. nih.gov |

| Hydrophobic Interactions | Phenyl and Piperidine Rings | Leucine (Leu), Valine (Val), Alanine (Ala) | Stabilizes the ligand in non-polar regions of the binding site. |

This table is illustrative of interactions observed for related piperidine compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations can determine the molecule's 3D geometry, charge distribution, and molecular orbital energies, which are fundamental to its stability and reactivity.

Methodology and Illustrative Findings:

For a molecule like this compound, DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) can optimize the molecular geometry and predict its vibrational spectra (FT-IR and FT-Raman). In a study on a related compound, 4-(2-keto-1-benzimidazolinyl) piperidine, DFT calculations were used to assign vibrational modes and compute the ¹H and ¹³C NMR chemical shifts, showing good agreement with experimental data.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and more reactive. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For the protonated form of 4-(2-Methylphenyl)piperidine, the positive charge would be localized around the ammonium (B1175870) group, indicating a site for interaction with negatively charged residues in a receptor.

| Mulliken Charges | Calculated partial charge on each atom. | Predicts sites for electrostatic interactions. nih.gov |

This table describes typical parameters obtained from quantum chemical calculations for organic molecules.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based design strategies used when the 3D structure of a biological target is unknown or when analyzing a series of related compounds. QSAR models correlate variations in the chemical structure of compounds with their biological activity, while pharmacophore models identify the essential 3D arrangement of functional groups required for activity.

Methodology and Illustrative Findings:

To build a QSAR model for a class of compounds like 4-arylpiperidines, a dataset of molecules with known biological activities is required. nih.govnih.gov Various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound. Statistical methods, such as partial least squares (PLS) regression, are then used to create a mathematical equation that relates the descriptors to the activity. nih.govgu.se Studies on mono-substituted 4-phenylpiperidines have shown that the position and physicochemical character of the aromatic substituent are critical for their effects on the dopaminergic system. nih.gov

A pharmacophore model can be generated from a set of active molecules. pharmacophorejournal.com The model identifies common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships. For a class of 4-arylpiperidine derivatives, a typical pharmacophore might consist of a hydrophobic/aromatic feature (the methylphenyl group) and a positive ionizable feature (the protonated piperidine nitrogen), separated by a specific distance. This model serves as a 3D query to search for new compounds with potentially similar biological activity.

Table 3: Common Pharmacophoric Features and Molecular Descriptors in QSAR

| Feature/Descriptor Type | Example | Role in Modeling |

|---|---|---|

| Pharmacophoric Feature | Aromatic Ring, Hydrophobic Group, Hydrogen Bond Donor/Acceptor, Positive/Negative Ionizable | Defines essential features for ligand-receptor recognition. nih.gov |

| Physicochemical Descriptor | LogP (Lipophilicity), Molecular Weight, Polar Surface Area (PSA) | Models absorption, distribution, and general drug-like properties. nih.gov |

| Electronic Descriptor | Dipole Moment, Partial Atomic Charges | Describes the molecule's ability to engage in electrostatic interactions. |

| Topological Descriptor | Molecular Connectivity Indices | Encodes information about the size, shape, and branching of the molecule. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a crucial component of computational drug discovery, used to estimate the pharmacokinetic properties of a molecule before it is synthesized. Various computational models and tools, such as SwissADME, pkCSM, and admetSAR, are used to predict these properties based on the molecule's structure. researchgate.net

For this compound, these tools can provide valuable estimates of its drug-likeness and ADME profile. Key predicted parameters include gastrointestinal absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and potential toxicity. researchgate.netnih.gov For instance, compliance with Lipinski's Rule of Five is a common first check for oral bioavailability. researchgate.net The BOILED-Egg model can predict passive human intestinal absorption and BBB penetration. researchgate.net

Table 4: Predicted ADME Properties for 4-(2-Methylphenyl)piperidine

| Property | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 175.27 g/mol | Fulfills Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | 3.05 | Fulfills Lipinski's Rule (< 5) | |

| Hydrogen Bond Donors | 1 | Fulfills Lipinski's Rule (≤ 5) | |

| Hydrogen Bond Acceptors | 1 | Fulfills Lipinski's Rule (≤ 10) | |

| Absorption | GI Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | Yes | Likely to cross the blood-brain barrier. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit this major metabolic enzyme. | |

| Excretion | Total Clearance | Moderate | Indicates a moderate rate of elimination from the body. |

| Drug-Likeness | Lipinski's Rule Violations | 0 | Good oral bioavailability is predicted. |

Note: The values in this table are predictions generated from standard in silico models and have not been experimentally verified.

Future Research Directions and Translational Perspectives for 4 2 Methylphenyl Piperidine Hydrochloride

Exploration of Novel Biological Targets and Therapeutic Indications

While the broader class of 4-arylpiperidines is known to interact with a variety of biological targets, including serotonin (B10506) receptors and opioid receptors, the specific therapeutic potential of 4-(2-Methylphenyl)piperidine (B1280618) hydrochloride remains largely unexplored. nih.govnih.gov Future research should focus on a systematic evaluation of its biological activity profile to identify novel targets and potential therapeutic applications.

A comprehensive screening of 4-(2-Methylphenyl)piperidine hydrochloride against a broad panel of receptors, enzymes, and ion channels could unveil unexpected biological activities. Given the structural similarities to known central nervous system (CNS) active agents, initial investigations could prioritize targets within the CNS. arizona.edu For instance, its affinity for various G protein-coupled receptors (GPCRs) and transporters beyond the serotonergic and opioidergic systems should be systematically assessed.